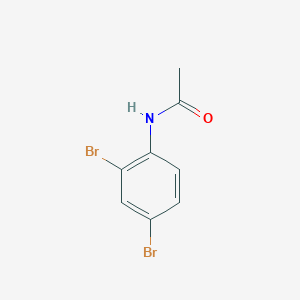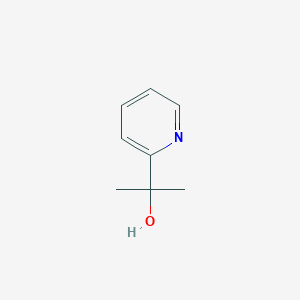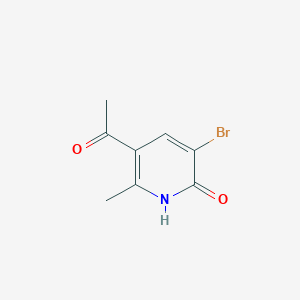![molecular formula C12H9NO B184090 1-Methylbenzo[cd]indol-2(1H)-one CAS No. 1710-20-9](/img/structure/B184090.png)
1-Methylbenzo[cd]indol-2(1H)-one
Descripción general
Descripción
1-Methylbenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family This compound is characterized by a fused benzene and indole ring system with a ketone functional group at the second position and a methyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylbenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the desired indole derivative . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted indole derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
1-Methylbenzo[cd]indol-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a DNA-intercalator, binding to DNA and interfering with its replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects are mediated through various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Similar in structure but with different functional groups and biological activities.
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with distinct properties and applications.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and different structural features.
Uniqueness
1-Methylbenzo[cd]indol-2(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1710-20-9 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C12H9NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3 |
Clave InChI |
SQEZXFSADTVEQB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
SMILES canónico |
CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Key on ui other cas no. |
1710-20-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














